1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea
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Overview
Description
D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea, also known as C6-urea-ceramide, is an organic compound with the molecular formula C25H50N2O3 and a molecular weight of 426.68 g/mol . It is a long-chain fatty acid compound that plays a significant role in cellular signaling, apoptosis, and inflammatory responses .
Preparation Methods
. it is known that this compound is typically synthesized in a laboratory setting under controlled conditions. Industrial production methods for this compound are also not widely reported, indicating that it may be primarily used for research purposes rather than large-scale industrial applications .
Chemical Reactions Analysis
D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the hydroxyl and urea functional groups .
Scientific Research Applications
D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the behavior of long-chain fatty acids and their derivatives . In biology, it plays a role in cellular signaling pathways and is involved in processes such as apoptosis and autophagy . In medicine, it has been studied for its potential therapeutic effects, including its ability to decrease the viability of human colon cancer cell lines and enhance apoptosis and autophagic flux .
Mechanism of Action
The mechanism of action of D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea involves its role as an inhibitor of N-acylsphingosine amidohydrolase 1 (ASAH2) . By inhibiting ASAH2, this compound helps to decrease the viability of human colon cancer cell lines and enhances apoptosis and autophagic flux . The molecular targets and pathways involved in its mechanism of action include the modulation of sphingolipid metabolism and the regulation of cellular signaling pathways related to apoptosis and autophagy .
Comparison with Similar Compounds
D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea is similar to other ceramide compounds, such as C16-urea-ceramide and C18-urea-ceramide . These compounds share similar structural features and biological activities, but they differ in the length of their fatty acid chains and specific functional groups . The uniqueness of D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea lies in its specific molecular structure, which allows it to interact with cellular targets in a distinct manner compared to other ceramide compounds .
Properties
Molecular Formula |
C35H70N2O3 |
---|---|
Molecular Weight |
566.9 g/mol |
IUPAC Name |
1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea |
InChI |
InChI=1S/C35H70N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-35(40)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-34,38-39H,3-27,29,31-32H2,1-2H3,(H2,36,37,40)/b30-28+ |
InChI Key |
JQSYZQHPVKHGHT-SJCQXOIGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCNC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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